molecular formula C15H14F3N3O2 B2978541 5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide CAS No. 2415553-83-0

5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide

Cat. No.: B2978541
CAS No.: 2415553-83-0
M. Wt: 325.291
InChI Key: CTGWZVPLXSPBEH-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a trifluoromethoxyphenylmethyl group at the nitrogen atom

Properties

IUPAC Name

5,6-dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-9-10(2)20-8-21-13(9)14(22)19-7-11-3-5-12(6-4-11)23-15(16,17)18/h3-6,8H,7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGWZVPLXSPBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced at positions 5 and 6 of the pyrimidine ring using alkylation reactions.

    Attachment of the Trifluoromethoxyphenylmethyl Group: This step involves the reaction of the pyrimidine intermediate with a trifluoromethoxyphenylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethylpyrimidine-4-carboxamide: Lacks the trifluoromethoxyphenylmethyl group, resulting in different chemical and biological properties.

    4-trifluoromethoxyphenylmethylpyrimidine: Similar structure but without the dimethyl groups at positions 5 and 6.

Uniqueness

5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both dimethyl and trifluoromethoxyphenylmethyl groups enhances its stability and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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